molecular formula C22H18F3N3O2S2 B2986150 2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 877654-09-6

2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Katalognummer: B2986150
CAS-Nummer: 877654-09-6
Molekulargewicht: 477.52
InChI-Schlüssel: DSOYCFHFSYCNCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 877654-09-6) is a thieno[3,2-d]pyrimidinone derivative featuring a trifluoromethylphenyl group at position 3 of the pyrimidinone core. A thioether linkage connects the core to an acetamide moiety substituted with an m-tolyl (3-methylphenyl) group. Its molecular formula is C₂₁H₁₇F₃N₄O₂S₂, with a calculated molecular weight of 478.5 g/mol .

Eigenschaften

IUPAC Name

N-(3-methylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2S2/c1-13-4-2-6-15(10-13)26-18(29)12-32-21-27-17-8-9-31-19(17)20(30)28(21)16-7-3-5-14(11-16)22(23,24)25/h2-7,10-11H,8-9,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOYCFHFSYCNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule belonging to the thieno[3,2-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18F3N3O2SC_{20}H_{18}F_3N_3O_2S, with a molecular weight of approximately 450.41 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its pharmacological potential. The trifluoromethyl group enhances lipophilicity and biological activity.

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. In particular, compounds with similar structures have shown promise as inhibitors of various cancer cell lines:

  • Mechanism of Action : Compounds in this category often act as topoisomerase inhibitors or through apoptosis induction in cancer cells. They may also interfere with DNA replication and repair mechanisms.
  • Case Studies : A study demonstrated that similar thieno[3,2-d]pyrimidine derivatives inhibited cell proliferation in human cancer cell lines such as MDA-MB-231 and HepG2, with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Activity Against Bacteria : Preliminary studies suggest that thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural features:

Structural FeatureEffect on Activity
Trifluoromethyl groupIncreases lipophilicity and enhances bioactivity
Acetamide moietyContributes to binding affinity with biological targets
Thienopyrimidine coreEssential for anticancer and antimicrobial effects

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of the compound:

  • Cytotoxicity : The compound demonstrated selective cytotoxicity against various cancer cell lines with low toxicity to normal cells.
  • Inhibition Studies : It was found to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Binding Affinity : Interaction studies revealed a strong binding affinity for DNA topoisomerases, suggesting a potential mechanism for its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the thieno[3,2-d]pyrimidinone scaffold but differ in substituents on the pyrimidinone core and the acetamide-linked aryl group. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name / ID Core Substituent (Position 3) Acetamide-Linked Aryl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
Target Compound 3-(Trifluoromethyl)phenyl m-Tolyl (3-methylphenyl) C₂₁H₁₇F₃N₄O₂S₂ 478.5 High lipophilicity (CF₃), moderate steric bulk (CH₃). Synthetic yield not reported.
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl 2-(Trifluoromethyl)phenyl C₂₁H₁₅ClF₃N₄O₂S₂ 523.0 Electron-withdrawing Cl and CF₃ groups may reduce solubility. Higher molecular weight.
2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide 3-Methoxyphenyl 4-Nitrophenyl C₂₁H₁₈N₄O₅S₂ 470.5 Nitro group increases reactivity; methoxy enhances electron density. Lower lipophilicity.
G1-4: 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide 3,5-Dimethoxybenzyl Benzo[d]thiazol-2-yl C₂₅H₂₁F₃N₄O₄S₃ 594.6 Bulky benzothiazole and dimethoxy groups reduce metabolic stability. Yield: 48%.
3c: 2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide None (amino-linked phenyl) 3-(Trifluoromethyl)phenyl C₂₁H₁₆F₃N₅OS 429.0 Amino linker increases polarity. LC-MS m/z 429.0; HPLC purity 99.5%. Yield: 88%.

ADMET Considerations

  • The trifluoromethyl group in the target compound may improve metabolic stability compared to methoxy or nitro analogs .
  • Chlorinated analogs () likely exhibit higher metabolic resistance but lower aqueous solubility .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thieno[3,2-d]pyrimidinone intermediates are functionalized with thioacetamide groups using reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) . Purification often involves recrystallization from ethanol-dioxane mixtures or column chromatography. Key steps include monitoring reaction progress via TLC and verifying purity (>99%) using HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Critical for assigning protons (e.g., NHCO at δ 10.10 ppm) and carbons in the thienopyrimidine and acetamide moieties .
  • LC-MS (ESI) : Confirms molecular weight (e.g., [M+H]+ 429.0) and detects impurities .
  • Elemental Analysis : Validates stoichiometry (e.g., C, N, S content within 0.1% of theoretical values) .

Q. What safety protocols should be followed during synthesis?

Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Documented first-aid measures from structurally similar acetamides recommend avoiding oral ingestion and consulting a physician .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability . Statistical modeling (e.g., ANOVA) identifies critical factors, while continuous-flow processes reduce side reactions .

Q. How to resolve discrepancies between experimental and theoretical elemental analysis data?

  • Purity Assessment : Use HPLC to detect unreacted starting materials or byproducts .
  • Recalibration : Verify instrument accuracy with certified standards.
  • Alternative Routes : Modify stoichiometry (e.g., excess sodium acetate in reflux conditions) to address deviations in sulfur content (e.g., 9.30% found vs. 9.32% calculated) .

Q. What advanced techniques address ambiguous NMR signals?

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns quaternary carbons in the thienopyrimidine core .
  • Variable Temperature NMR : Mitigates signal broadening caused by tautomerism in the tetrahydrothieno ring .
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and hydrogen-bonding networks .

Q. How to establish structure-activity relationships (SAR) for biological activity?

  • Analog Synthesis : Introduce substituents (e.g., trifluoromethyl, sulfonamide) at the 3-phenyl or m-tolyl positions to assess steric/electronic effects .
  • In Vitro Assays : Test kinase inhibition (e.g., TRK) or antimicrobial activity using dose-response curves and IC50 calculations .
  • Computational Modeling : Perform docking studies with target proteins (e.g., TRK) to predict binding modes and guide rational design .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Meta-Analysis : Compare data from structurally related compounds (e.g., thieno[3,2-d]pyrimidinyl derivatives) to identify trends in substituent effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.